molecular formula C9H14N4O B1479391 (R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol CAS No. 2092717-30-9

(R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B1479391
CAS No.: 2092717-30-9
M. Wt: 194.23 g/mol
InChI Key: OATZPQQIXQPDSI-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(6-Amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol is a chiral chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrrolidin-3-ol scaffold with a (R)-specific stereocenter, linked to a 6-amino-2-methylpyrimidine ring. The 6-aminopyrimidine moiety is a privileged structure in kinase inhibitor design, often serving as a key hinge-binding motif that interacts with kinase targets through critical hydrogen bonds . Compounds with this core structure are frequently investigated for their potential to inhibit essential enzymes in pathogens. For instance, research on analogous 2,4,5-trisubstituted pyrimidines has identified potent inhibitors of plasmodial kinases, such as PfGSK3 and PfPK6, which are novel drug targets for antimalarial therapy . The stereochemistry of the pyrrolidine ring can be a critical determinant of both potency and selectivity, as the three-dimensional orientation of the substituents directly influences the molecule's binding mode to the target protein . The presence of both hydrogen bond donors/acceptors (from the aminopyrimidine and alcohol groups) and the basic nitrogen in the pyrrolidine ring makes this compound a versatile scaffold for constructing focused libraries. Researchers can leverage this structure to explore structure-activity relationships (SAR) by further functionalizing the amino group on the pyrimidine or the hydroxyl group on the pyrrolidine ring. This compound is intended for use in lead optimization and hit-to-lead campaigns, particularly in infectious disease and oncology research. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-6-11-8(10)4-9(12-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3,(H2,10,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATZPQQIXQPDSI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N2CC[C@H](C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and other pharmacological properties, supported by various studies and data.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C9H16N4O

Its structural representation indicates a pyrrolidine ring substituted with a pyrimidine moiety, which is crucial for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings :

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antibacterial activity is believed to stem from the ability of the compound to inhibit bacterial cell wall synthesis or disrupt membrane integrity.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal strains.

Data Summary :

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings suggest that the compound could be a promising candidate for antifungal drug development .

Mechanistic Studies

Mechanistic studies have indicated that the presence of specific functional groups in the structure enhances biological activity. For example, the amino group on the pyrimidine ring plays a crucial role in binding to target sites within microbial cells, thus facilitating its antibacterial and antifungal effects .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study evaluating various pyrrolidine derivatives found that those with halogen substitutions exhibited enhanced antibacterial properties. The compound was among those tested, showing promising results against resistant strains of bacteria .
  • Case Study on Antifungal Activity :
    Another research effort focused on the antifungal potential of similar compounds revealed that modifications in the pyrrolidine ring significantly affected efficacy against Candida albicans. The study noted that structural variations led to differing levels of activity, underscoring the importance of molecular design in drug development .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituents (Pyrimidine Ring) Storage Conditions Hazard Profile
Target Compound (hypothetical) C9H14N4O 194.24* 6-amino, 2-methyl Likely 2–8°C (inferred) Not available
(R)-1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol (1354019-51-4) C11H17N3O2S 255.34 6-ethoxy, 2-methylthio 2–8°C, sealed H302 (oral toxicity), H315/H319 (skin/eye irritation)
(R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol (1261234-21-2) C9H13ClN3O 213.66 2-chloro, 6-methyl Not specified Not available
(R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol (1264038-82-5) C8H10ClN3O 199.64 6-chloro Room temperature Not available
(3R,5R)-5-(aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride C10H18Cl2N6O 309.20 6-amino, + aminomethyl (pyrrolidine) Not specified Likely salt-enhanced solubility

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: The 6-amino group in the target compound enhances hydrogen-bonding capacity compared to chloro (–6) or ethoxy () substituents. This may improve solubility in polar solvents or interaction with biological targets. Chloro substituents (–6) introduce electron-withdrawing effects, which may alter reactivity or metabolic stability compared to electron-donating amino groups.
  • Storage and Stability :

    • Compounds with sensitive functional groups (e.g., ethoxy, methylthio) require refrigeration (2–8°C) for stability , whereas simpler analogs (e.g., 6-chloro derivative) are stable at room temperature . The target compound likely requires similar refrigerated storage.
  • Hazard Profiles: The ethoxy/methylthio derivative () exhibits oral toxicity and irritancy, possibly due to reactive sulfur or ethoxy groups. The target compound’s amino group may reduce acute toxicity, though this is speculative without direct data.

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol typically involves the following key steps:

  • Construction of the substituted pyrimidine core with the amino and methyl functionalities.
  • Introduction of the pyrrolidin-3-ol moiety, ensuring the correct stereochemistry (R-configuration).
  • Coupling of the pyrimidine and pyrrolidine fragments through nucleophilic substitution or cross-coupling reactions.
  • Purification and characterization to confirm structure and enantiomeric purity.

Preparation Methods

Starting Materials and Reagents

  • Commercially available 6-chloro-2-methylpyrimidin-4-amine or related pyrimidine derivatives.
  • Chiral pyrrolidin-3-ol or its protected derivatives.
  • Coupling reagents such as HATU, COMU, or palladium catalysts for cross-coupling.
  • Solvents: Dichloromethane (DCM), dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN).
  • Bases: Triethylamine (TEA), N,N-diisopropylethylamine (DIEA).
  • Protective groups and catalysts as needed for selective functional group transformations.

Synthetic Routes

Route A: Direct Nucleophilic Substitution
  • Activation of the Pyrimidine Ring: The 6-chloro substituent on the pyrimidine ring is activated for nucleophilic substitution.
  • Nucleophilic Attack: The (R)-pyrrolidin-3-ol acts as a nucleophile attacking the activated pyrimidine carbon, displacing the chlorine atom.
  • Reaction Conditions: Typically conducted under nitrogen atmosphere, at room temperature or mild heating, in polar aprotic solvents like DMF or DMSO.
  • Purification: The crude product is purified by flash chromatography or preparative HPLC to achieve ≥95% purity.
Route B: Palladium-Catalyzed Cross-Coupling

Experimental Details and Conditions

Step Reagents/Catalysts Solvent Temperature Time Notes
Pyrimidine activation 6-chloro-2-methylpyrimidin-4-amine DMF, DMSO RT to 50 °C 6-12 hours Under nitrogen atmosphere
Nucleophilic substitution (R)-pyrrolidin-3-ol DMF, DMSO RT to 50 °C 6-12 hours Stoichiometric base (TEA, DIEA)
Pd-catalyzed coupling XPhos Pd G2, K3PO4 Dioxane/H2O 80 °C 12 hours Nitrogen atmosphere, inert conditions
Purification Flash chromatography, HPLC Achieves ≥95% purity

Analytical Characterization

Research Findings and Optimization Notes

  • The use of palladium catalysts with bulky ligands (e.g., XPhos) significantly improves coupling yields and selectivity.
  • Performing reactions under an inert nitrogen atmosphere prevents oxidation and side reactions.
  • Mild reaction temperatures preserve stereochemical integrity at the pyrrolidin-3-ol chiral center.
  • Flash chromatography with silica gel or preparative reversed-phase HPLC is effective for purification.
  • The choice of base and solvent critically influences reaction rates and product purity.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Direct Nucleophilic Substitution Simple, fewer steps Straightforward, mild conditions May require long reaction times
Pd-Catalyzed Cross-Coupling High selectivity, catalytic process High yields, scalable Requires expensive catalysts

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
(R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.